molecular formula C12H14O4 B11884519 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid

3-(Cyclopropylmethoxy)-5-methoxybenzoic acid

Cat. No.: B11884519
M. Wt: 222.24 g/mol
InChI Key: QFAAOGXRGOXNEQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-methoxybenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step. Finally, the compound undergoes oxidation to yield this compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction is crucial in the final step of its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the carboxylic acid form, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition reduces the expression of proteins like α-SMA, vimentin, and collagen I, thereby attenuating epithelial-mesenchymal transformation and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-5-methoxybenzoic acid stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal research.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-methoxybenzoic acid

InChI

InChI=1S/C12H14O4/c1-15-10-4-9(12(13)14)5-11(6-10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)

InChI Key

QFAAOGXRGOXNEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)OCC2CC2

Origin of Product

United States

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